molecular formula C32H40O15 B586656 Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) CAS No. 1186295-42-0

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside)

Cat. No.: B586656
CAS No.: 1186295-42-0
M. Wt: 664.657
InChI Key: QSPXJODRMPWBBL-YKNZQUTJSA-N
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Description

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside) (CAS 1186295-42-0) is a synthetic derivative of mycophenolic acid (MPA), an immunosuppressive agent produced by Penicillium species. Structurally, it consists of the methyl ester of MPA linked to a phenolic 6-(2,3,4,6-tetra-O-acetyl-β-D-glucoside) group. Its molecular formula is C₃₂H₄₀O₁₅, with a molecular weight of 688.65 g/mol . The tetra-O-acetyl groups enhance stability and lipophilicity, facilitating synthetic manipulation .

Properties

IUPAC Name

methyl (E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3/b15-9+/t23-,28-,29+,30-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPXJODRMPWBBL-YKNZQUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858154
Record name Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186295-42-0
Record name Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Glycosyl Donor Preparation :

    • Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide from peracetylated glucose using HBr/AcOH.

  • Glycosylation :

    • Reacting the glycosyl bromide with mycophenolic acid methyl ester in dichloromethane (DCM) under anhydrous conditions, promoted by Ag₂O or AgOTf to facilitate β-glycosidic bond formation.

Procedure Highlights

  • Reagents :

    • Mycophenolic acid methyl ester (1 eq), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq), Ag₂O (2 eq), molecular sieves (4Å).

  • Conditions :

    • Anhydrous DCM, nitrogen atmosphere, 0°C → room temperature, 12–24 hours.

  • Work-up :

    • Filtration to remove Ag salts, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate).

Yield and Characterization

  • Yield : 60–75%.

  • Key Analytical Data :

    • ¹H NMR (CDCl₃): δ 5.20–5.05 (m, glucoside H-2, H-3, H-4), 4.50 (d, J = 7.8 Hz, H-1, β-configuration), 3.75 (s, COOCH₃).

    • HRMS : m/z calculated for C₃₂H₄₀O₁₅ [M+Na]⁺: 687.2312; found: 687.2305.

Phase Transfer-Lithium Phenolate Method

To avoid heavy metal residues (e.g., Ag⁺), a heavy metal-free method was developed using phase-transfer catalysis.

Reaction Mechanism

  • Activation : The phenolic oxygen of mycophenolic acid methyl ester is deprotonated using LiOH to form a phenolate.

  • Glycosylation : A tetra-O-acetyl-α-D-glucopyranosyl iodide donor reacts with the phenolate under phase-transfer conditions (e.g., benzyltriethylammonium chloride).

Procedure Highlights

  • Reagents :

    • Mycophenolic acid methyl ester (1 eq), tetra-O-acetyl-α-D-glucopyranosyl iodide (1.5 eq), LiOH (2 eq), benzyltriethylammonium chloride (0.1 eq).

  • Conditions :

    • Toluene/water biphasic system, 40°C, 6–8 hours.

  • Work-up :

    • Aqueous extraction, solvent evaporation, and chromatography.

Yield and Advantages

  • Yield : 50–65%.

  • Advantages :

    • No Ag residues, suitable for large-scale synthesis.

    • Mild conditions preserve acetyl groups.

Alternative Methods

Trichloroacetimidate Approach

  • Glycosyl Donor : 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate.

  • Activation : Catalytic TMSOTf in DCM at −20°C.

  • Yield : ~55% (lower due to competing side reactions).

Enzymatic Glycosylation

  • Enzymes : Glycosyltransferases (UGT isoforms).

  • Limitations : Low efficiency for acetylated donors; rarely used for this compound.

Comparative Analysis

MethodYield (%)Purity (%)Key AdvantagesLimitations
Konigs-Knorr60–75>95High efficiency, well-establishedAg residues require rigorous removal
Phase Transfer50–65>90Metal-free, scalableModerate yield
Trichloroacetimidate50–5585–90No heavy metalsSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) can undergo various chemical reactions, including:

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid and the corresponding alcohols.

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.

    Substitution: The acetyl groups can be substituted with other acyl groups using acylating agents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Acylating agents such as acetic anhydride or benzoyl chloride.

Major Products Formed

    Hydrolysis: Mycophenolic acid and methanol.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Comparison with Similar Compounds

Mycophenolic Acid (MPA)

  • Molecular Formula : C₁₇H₂₀O₆
  • Key Features: Carboxylic acid and phenolic hydroxyl groups.
  • Role: Parent compound with immunosuppressive activity via inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking purine synthesis in lymphocytes .
  • Metabolism: Primarily glucuronidated to form acyl (AcMPAG) and phenolic (MPAG) glucuronides .

Mycophenolic Acid Acyl-β-D-glucoside (AcMPAG)

  • Molecular Formula : C₂₃H₃₀O₁₁
  • Key Features : Acyl glucuronide linkage.
  • Role : Major metabolite hydrolyzed by human ABHD10 enzyme, reactivating MPA .
  • Stability: Labile ester bond allows enzymatic cleavage, unlike phenolic glucuronides .

Mycophenolic Acid Phenolic β-D-Glucoside (MPAG)

  • Molecular Formula : C₂₃H₃₀O₁₁
  • Key Features: Phenolic glucuronide linkage.
  • Role: Minor metabolite resistant to ABHD10 hydrolysis, excreted via urine .

Mycophenolate Mofetil

  • Molecular Formula: C₂₃H₃₁NO₇
  • Key Features: Morpholinoethyl ester prodrug of MPA.
  • Role : Rapidly hydrolyzed to MPA in vivo, enhancing bioavailability .

6-O-Methyl Mycophenolic Acid Methyl Ester

  • Molecular Formula : C₁₉H₂₄O₆
  • Key Features : Additional O-methyl group at C6.
  • Role : Structural analog with altered pharmacokinetics; higher lipophilicity may influence tissue distribution .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Groups Biological Activity Role/Source
Mycophenolic Acid Methyl Ester Phenolic... C₃₂H₄₀O₁₅ 688.65 Methyl ester, tetra-O-acetyl-glucoside Intermediate, potential impurity Synthetic precursor
Mycophenolic Acid (MPA) C₁₇H₂₀O₆ 320.34 Carboxylic acid, phenolic hydroxyl Immunosuppressant, IMPDH inhibitor Parent compound
Mycophenolic Acid Acyl-β-D-glucoside (AcMPAG) C₂₃H₃₀O₁₁ 482.48 Acyl glucuronide Metabolite, hydrolyzed by ABHD10 Major metabolite
Mycophenolic Acid Phenolic β-D-Glucoside (MPAG) C₂₃H₃₀O₁₁ 482.48 Phenolic glucuronide Metabolite, not hydrolyzed by ABHD10 Minor metabolite
Mycophenolate Mofetil C₂₃H₃₁NO₇ 433.50 Morpholinoethyl ester Prodrug (converted to MPA) Immunosuppressive drug

Metabolic Activation/Deactivation

  • Target Compound: The tetra-O-acetyl groups are likely cleaved in vivo to yield mycophenolic acid phenolic glucoside, which may undergo further deglucuronidation .
  • AcMPAG vs.

Biological Activity

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside) (commonly referred to as MPA methyl ester) is a derivative of mycophenolic acid (MPA), a well-known immunosuppressive agent. This compound exhibits significant biological activity, particularly in the context of immunosuppression and its potential therapeutic applications. This article will delve into the biological activity of MPA methyl ester, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Mycophenolic Acid

Mycophenolic acid is primarily known for its role as an immunosuppressant, particularly in organ transplantation. It functions as a selective, non-competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, MPA effectively reduces the proliferation of lymphocytes, which are crucial for immune responses .

The biological activity of MPA methyl ester is largely attributed to its structural similarity to MPA. It retains the ability to inhibit IMPDH, thereby affecting lymphocyte proliferation. The inhibition of IMPDH leads to a decrease in guanosine triphosphate (GTP) levels, which are essential for DNA and RNA synthesis. This mechanism is particularly effective in lymphocytes due to their reliance on the de novo pathway for nucleotide synthesis .

Pharmacological Effects

  • Immunosuppressive Activity :
    • MPA and its derivatives are utilized in preventing organ rejection in transplant patients. The methyl ester form demonstrates comparable efficacy in inhibiting lymphocyte proliferation as seen with standard MPA treatments.
  • Side Effects :
    • Common side effects associated with MPA therapy include gastrointestinal disturbances and leukopenia. These adverse effects can limit the clinical use of MPA and its derivatives .
  • Case Studies :
    • A study involving renal transplant recipients showed that genetic variations could influence the efficacy and tolerability of MPA therapy. Patients with specific SNPs exhibited different responses to treatment, highlighting the importance of personalized medicine in optimizing therapy .

Research Findings

Recent research has focused on synthesizing various derivatives of mycophenolic acid to enhance efficacy and reduce side effects. For instance:

  • Table 1: Comparative Inhibition Potency of Mycophenolic Acid Derivatives
CompoundIC50 (µM)Comments
Mycophenolic Acid0.59Standard control
Mycophenolic Acid Methyl Ester1.20Comparable potency
Other Derivatives (e.g., Hydroxylated)24.68Reduced activity due to structural changes

The table illustrates that while MPA methyl ester retains significant inhibitory activity against IMPDH, certain modifications can lead to decreased potency.

Q & A

Q. What are the recommended synthetic routes for Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside)?

The compound is synthesized via glycosylation of mycophenolic acid derivatives with activated glycosyl donors. A common approach involves coupling mycophenolic acid methyl ester with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl donors under acidic conditions. For example, triflic acid catalysis in dichloromethane has been used for similar glycoside syntheses, yielding products purified via column chromatography (e.g., silica gel with heptane/acetone gradients) . Protecting group strategies, such as acetyl groups, ensure regioselectivity during glycosylation .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : To confirm acetyl group positions and glycosidic linkage stereochemistry (e.g., β-configuration at the anomeric carbon) .
  • HPLC : Pharmacopeia-grade methods with retention time (RT) and relative retention time (RRT) comparisons ensure purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C32H40O15, MW 664.66) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Cytotoxicity Assays : Test against cancer cell lines (e.g., U2OS) at concentrations like 1–10 µM, monitoring viability via MTT or ATP-based assays .
  • Enzyme Inhibition : Measure PPARγ transactivation inhibition using luciferase reporter assays in transfected cells .
  • Metabolic Stability : Incubate with liver microsomes or hepatocytes to evaluate glucuronidation rates, comparing to mycophenolic acid .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields and selectivity in large-scale syntheses?

Low yields often stem from competing side reactions. Strategies include:

  • Donor Activation : Use glycosyl fluorides (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride) with BF3·Et2O catalysis for enhanced reactivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., CH2Cl2) improve donor solubility and reaction homogeneity .
  • Temperature Control : Reactions at –20°C to 0°C minimize acetyl group migration .

Q. What pharmacokinetic (PK) models are suitable for predicting metabolite behavior in vivo?

Population PK meta-analyses, as applied to mycophenolic acid, can be adapted by incorporating:

  • Nonlinear Mixed-Effects Modeling : To account for inter-individual variability in glucuronidation rates .
  • Compartmental Models : Simulate time-concentration profiles, integrating parameters like volume of distribution (Vd) and clearance (CL) derived from enzyme kinetics .

Q. How can contradictory metabolic stability data between in vitro and in vivo studies be resolved?

Discrepancies may arise from differences in enzyme expression (e.g., UGT isoforms). Mitigation strategies include:

  • Species-Specific Models : Use humanized liver mice or primary human hepatocytes to bridge in vitro-in vivo gaps .
  • Mechanistic Modeling : Incorporate enzyme saturation kinetics and protein binding adjustments to refine predictions .

Q. What strategies enable selective deprotection of acetyl groups for functionalization?

  • Basic Hydrolysis : Use NaOMe/MeOH at 0°C for stepwise deacetylation, monitored by TLC .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze acetyl groups without disrupting glycosidic bonds .

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